![molecular formula C19H16FN3O3 B5646949 N-(4-fluorophenyl)-2-[3-(4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5646949.png)
N-(4-fluorophenyl)-2-[3-(4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide
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Overview
Description
Synthesis Analysis
The synthesis of compounds related to "N-(4-fluorophenyl)-2-[3-(4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide" often involves complex reactions that include the formation of pyridazinone rings, fluorination, and the introduction of acetamide groups. One method involves the use of alkylurea or 2-(dialkylamino)ethylurea moieties to modify related compounds, improving their antiproliferative activity against various cancer cell lines while reducing toxicity (Wang et al., 2015). Another approach includes the synthesis of pyridazinoindole derivatives for PET imaging, showcasing the versatility of the core structure in creating compounds for diagnostic and therapeutic purposes (Cheung et al., 2014).
Molecular Structure Analysis
Molecular structure analysis focuses on understanding the spatial arrangement of atoms within the compound and how this affects its properties and interactions. Studies on similar compounds have utilized X-ray diffraction and NMR spectroscopy to determine their crystal structures and conformations. For instance, the crystal structure of related N-halogeno compounds provides insights into their potential as electrophilic fluorinating agents, highlighting the importance of molecular geometry in chemical reactivity (Banks et al., 1996).
Chemical Reactions and Properties
Chemical reactions involving compounds like "N-(4-fluorophenyl)-2-[3-(4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide" can include substitutions, cyclizations, and modifications of functional groups. These reactions are pivotal in exploring the compound's pharmacological potential and in the synthesis of novel derivatives with enhanced properties. For example, the modification of acetamide groups to alkylurea in related compounds has been shown to significantly impact their biological activity and reduce toxicity (Wang et al., 2015).
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystal structure, are crucial for the practical application and formulation of chemical compounds. The crystalline forms of similar compounds, such as AZD-5423, have been studied for their improved absorption characteristics, indicating the relevance of physical property analysis in drug development (Norman, 2013).
properties
IUPAC Name |
N-(4-fluorophenyl)-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN3O3/c1-26-16-8-2-13(3-9-16)17-10-11-19(25)23(22-17)12-18(24)21-15-6-4-14(20)5-7-15/h2-11H,12H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZTHEFDDYWFACR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluorophenyl)-2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide |
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